molecular formula C20H14Br2N2O2 B11707281 4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol

4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol

Cat. No.: B11707281
M. Wt: 474.1 g/mol
InChI Key: QFCXAUDCWUSXQG-UHFFFAOYSA-N
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Description

4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol is a complex organic compound with the molecular formula C20H14Br2N2O2. This compound is characterized by the presence of bromine atoms and imine groups, making it a significant subject of study in various fields of chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol typically involves the condensation reaction between 4,4’-diaminodiphenyl ether and o-vanillin in methanol. The reaction is carried out at room temperature, resulting in the formation of an orange precipitate, which is then filtered and washed with methanol to obtain the pure imine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: Reduction reactions can target the imine groups, converting them into amines.

    Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The major products are the corresponding amines.

    Substitution: Depending on the nucleophile, products can vary from hydroxylated to aminated derivatives.

Scientific Research Applications

4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol involves its interaction with various molecular targets. The compound’s imine groups can form Schiff bases with amino groups in proteins, potentially altering their function. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol lies in its specific substitution pattern and the presence of both bromine atoms and imine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H14Br2N2O2

Molecular Weight

474.1 g/mol

IUPAC Name

4-bromo-2-[[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H14Br2N2O2/c21-15-1-7-19(25)13(9-15)11-23-17-3-5-18(6-4-17)24-12-14-10-16(22)2-8-20(14)26/h1-12,25-26H

InChI Key

QFCXAUDCWUSXQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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